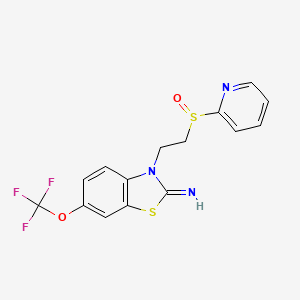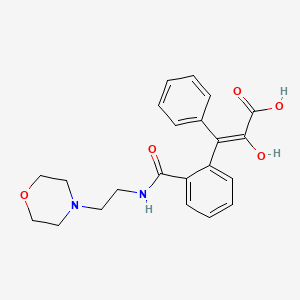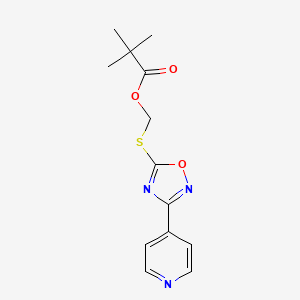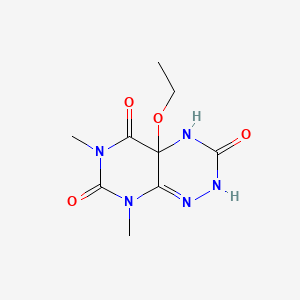
Zaleplon carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of nonbenzodiazepine hypnotics, often referred to as Z-drugs, which also includes zolpidem and eszopiclone . Zaleplon carboxamide is known for its rapid onset of action and short half-life, making it effective for sleep induction without significant next-day residual effects .
Métodos De Preparación
The synthesis of zaleplon carboxamide involves several steps, starting from readily available starting materials. One common method involves the reaction of a pyrazolopyrimidine derivative with an ethylating agent in the presence of a catalyst . The process can be summarized as follows:
Formation of Intermediate: The pyrazolopyrimidine derivative is reacted with an ethylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core pyrazolopyrimidine structure.
Functionalization: The core structure is then functionalized with a cyano group and an acetamide group to yield this compound.
Industrial production methods often involve optimization of reaction conditions to improve yield and purity. Techniques such as solvent evaporation, spray drying, and hot melt extrusion are used to enhance the solubility and bioavailability of the final product .
Análisis De Reacciones Químicas
Zaleplon carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazolopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Zaleplon carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
Zaleplon carboxamide exerts its effects by modulating the GABA_A receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA_A receptor complex, enhancing GABAergic inhibition of neurotransmission . This results in sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Comparación Con Compuestos Similares
Zaleplon carboxamide is often compared with other Z-drugs such as zolpidem and eszopiclone. While all three compounds act on the GABA_A receptor, this compound has a shorter half-life and faster onset of action, making it particularly useful for sleep induction . Similar compounds include:
Eszopiclone: A nonbenzodiazepine hypnotic with a longer duration of action and different pharmacokinetic profile.
Indiplon: A compound with similar pharmacological properties but different receptor subtype selectivity.
This compound’s unique pharmacokinetic properties and receptor selectivity make it a valuable compound for both clinical and research applications.
Propiedades
Número CAS |
940951-54-2 |
|---|---|
Fórmula molecular |
C17H17N5O2 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
7-[3-[acetyl(ethyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-21(11(2)23)13-6-4-5-12(9-13)15-7-8-19-17-14(16(18)24)10-20-22(15)17/h4-10H,3H2,1-2H3,(H2,18,24) |
Clave InChI |
LWJNCPLYHQLZAN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


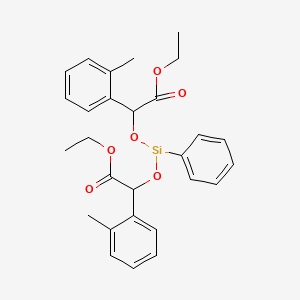
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
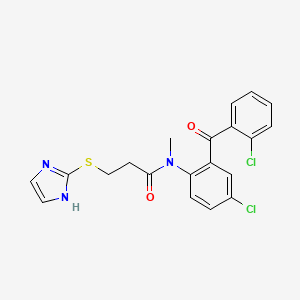
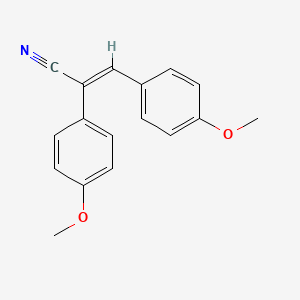
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

